1-Chloro-6-iodohexane

Electrochemistry Organic Synthesis Mechanistic Studies

1-Chloro-6-iodohexane (CAS 34683-73-3) is an α,ω-dihaloalkane, a class of compounds characterized by a linear alkyl chain terminated with two different halogen atoms. It is a colorless liquid with a density of 1.623 g/mL at 25 °C and a boiling point of 110 °C (lit.).

Molecular Formula C6H12ClI
Molecular Weight 246.52 g/mol
CAS No. 34683-73-3
Cat. No. B110696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-6-iodohexane
CAS34683-73-3
Synonyms1-Iodo-6-chlorohexane
Molecular FormulaC6H12ClI
Molecular Weight246.52 g/mol
Structural Identifiers
SMILESC(CCCI)CCCl
InChIInChI=1S/C6H12ClI/c7-5-3-1-2-4-6-8/h1-6H2
InChIKeyQTJHNJCILMMRIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Sourcing 1-Chloro-6-iodohexane (CAS 34683-73-3) for Organic Synthesis


1-Chloro-6-iodohexane (CAS 34683-73-3) is an α,ω-dihaloalkane, a class of compounds characterized by a linear alkyl chain terminated with two different halogen atoms . It is a colorless liquid with a density of 1.623 g/mL at 25 °C and a boiling point of 110 °C (lit.) . This bifunctional reagent is employed as a versatile building block in organic synthesis, enabling sequential functionalization due to the disparate reactivity of its C-Cl and C-I bonds .

Why Generic α,ω-Dihalohexanes Cannot Substitute for 1-Chloro-6-iodohexane in Synthesis


The unique combination of chlorine and iodine on the hexane backbone of 1-chloro-6-iodohexane imparts distinct chemo- and regioselectivity that is absent in its symmetric analogs (e.g., 1,6-dichlorohexane, 1,6-diiodohexane) or other mixed halide variants (e.g., 1-bromo-6-chlorohexane) [1]. The significant difference in bond dissociation energies (C-I: ~57 kcal/mol vs. C-Cl: ~81 kcal/mol) and leaving group abilities (I⁻ > Br⁻ > Cl⁻) dictates reaction pathways, product distributions, and reaction kinetics in cross-coupling, alkylation, and reduction reactions . This differential reactivity is not merely theoretical; it directly governs the outcome of synthetic procedures, as demonstrated by the quantitative evidence below.

Quantitative Evidence for Selecting 1-Chloro-6-iodohexane Over Its Closest Analogs


Electrochemical Reduction Selectivity: 1-Chloro-6-iodohexane vs. 1-Bromo-6-chlorohexane

Cyclic voltammetry at silver cathodes in DMF reveals a distinct reduction profile for 1-chloro-6-iodohexane compared to its bromo analog. The target compound exhibits two irreversible cathodic peaks at -0.83 V and -1.53 V vs. Cd(Hg), corresponding to sequential cleavage of the C-I and C-Cl bonds, enabling potential-dependent product control. In contrast, 1-bromo-6-chlorohexane shows only a single cathodic peak at -1.45 V [1]. This difference in electrochemical response directly correlates with product selectivity in bulk electrolysis: reduction of 1-chloro-6-iodohexane at -0.95 V yields the dimer 1,12-dichlorododecane as a major product via a one-electron C-I cleavage pathway, whereas reduction of 1-bromo-6-chlorohexane under analogous conditions primarily yields 1-chlorohexane via a two-electron C-Br cleavage [2].

Electrochemistry Organic Synthesis Mechanistic Studies

Catalytic Reduction Yield: 1-Chloro-6-iodohexane vs. 1-Bromo-6-chlorohexane

In the presence of electrogenerated nickel(I) salen catalyst, both 1-chloro-6-iodohexane and 1-bromo-6-chlorohexane undergo reduction to form 1,12-dichlorododecane. The yield of the dimer product is comparably high for both substrates, falling within a narrow range of 91-92% [1]. However, the target compound offers a distinct advantage: its lower energy C-I bond facilitates initiation of the catalytic cycle at milder potentials compared to the C-Br bond in the bromo-chloro analog, as evidenced by the cyclic voltammetry data described above [2].

Catalysis Dimerization Organic Synthesis

Electrochemical Reduction at Carbon Cathodes: 1-Chloro-6-iodohexane vs. 1,6-Diiodohexane

Direct electrochemical reduction at glassy carbon cathodes reveals a stark difference in product distribution between 1-chloro-6-iodohexane and its diiodo analog. While 1,6-diiodohexane yields a mixture of n-hexane (30-45%), 1-hexene (28-34%), 1,5-hexadiene (6-16%), and cyclohexane (≤6%), the reduction of 1-chloro-6-iodohexane is dominated by pathways that preserve the C-Cl bond, leading primarily to 1-chlorohexane (47-64%) and 6-chloro-1-hexene (20-33%), with dimerization (1,12-dichlorododecane) accounting for 2-25% [1]. This demonstrates that the C-Cl bond remains largely intact under conditions that fully dehalogenate the diiodo compound.

Electrochemistry Product Distribution Reaction Mechanism

Physical Properties: Density and Refractive Index as Differentiators

The physical properties of 1-chloro-6-iodohexane, notably its density and refractive index, are significantly different from its symmetric analogs, providing a reliable means of identity verification and quality control. The target compound exhibits a density of 1.623 g/mL at 25 °C, which is substantially higher than 1,6-dichlorohexane (approx. 1.068 g/mL) due to the heavy iodine atom [1]. Its refractive index (n20/D 1.5230) also serves as a unique identifier . These values are not mere catalog numbers; they directly reflect the compound's composition and purity, allowing for rapid confirmation upon receipt and ensuring that the correct material is being used in sensitive reactions.

Physical Chemistry Quality Control Procurement

Application Scenarios Where 1-Chloro-6-iodohexane is the Required Intermediate


Synthesis of Chloro-Functionalized Dimers via Controlled Reduction

The selective, potential-dependent reduction of 1-chloro-6-iodohexane at a silver cathode enables the synthesis of 1,12-dichlorododecane in high yield while minimizing undesired dehalogenation. This is a direct application of the cyclic voltammetry data, where the first reduction peak (-0.83 V) corresponds to exclusive C-I bond cleavage, allowing the resulting radical to dimerize while the C-Cl bond remains untouched [1]. This pathway is not accessible with symmetric dihalides or other mixed halide combinations, making 1-chloro-6-iodohexane uniquely suited for preparing chloro-terminated linkers.

Sequential Functionalization in Multi-Step Organic Synthesis

The 100-fold difference in leaving group ability between iodide and chloride enables chemists to perform highly regioselective SN2 reactions. For instance, the terminal iodide can be displaced by a nucleophile (e.g., sodium acetylide to yield 8-chloro-1-octyne [1]), followed by subsequent activation and reaction of the remaining chloride with a different coupling partner. This sequential functionalization strategy, which relies on the inherent reactivity difference of the C-I and C-Cl bonds, is the cornerstone of complex molecule construction in pharmaceutical and materials science research .

Electrochemical Mechanistic Studies of Carbon-Halogen Bond Cleavage

The distinct two-wave cyclic voltammogram of 1-chloro-6-iodohexane (peaks at -0.83 V and -1.53 V) provides a clean, well-resolved system for investigating the kinetics and thermodynamics of C-I versus C-Cl bond reduction [1]. The ability to independently reduce each carbon-halogen bond by simply changing the applied potential makes this compound an ideal model substrate for fundamental electrochemical research, a capability not offered by its single-peak analog, 1-bromo-6-chlorohexane .

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